Ophiopogonin D

Vue d'ensemble

Description

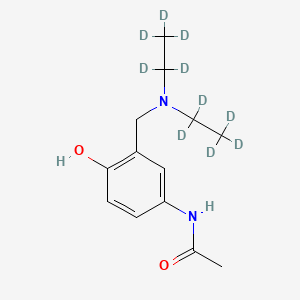

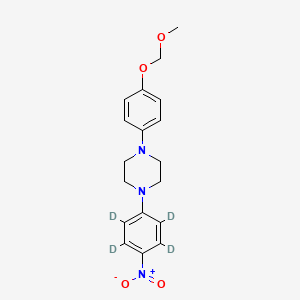

L'ophiopogonine D est un composé naturel dérivé des racines tubéreuses d'Ophiopogon japonicus, une plante médicinale traditionnelle chinoise. Ce composé est une saponine stéroïdienne connue pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et antitumoraux .

Mécanisme D'action

Target of Action

Ophiopogonin D (OP-D) is a steroid saponin extracted from the Chinese herb Ophiopogonis Radix . It has been found to target multiple proteins and pathways in the body. One of its primary targets is NF-κB , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . OP-D also targets CYP2J3 , a protein that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

OP-D interacts with its targets in various ways. It acts as a CYP2J3 inducer , significantly inhibiting Ang II induced NF-κB nuclear translocation, IκBα down-regulation, intracellular Ca2+ overload and activation of pro-inflammatory cytokines by increasing the expression of CYP2J2/EETs and PPARα in human umbilical vein endothelial cells (HUVECs) . It also inhibits the apoptosis of intestinal mucosa cells, restores the intestinal barrier, and alleviates inflammation .

Biochemical Pathways

OP-D affects several biochemical pathways. It has been found to inhibit the AKT/GSK3β signaling pathway , which plays a crucial role in cell survival and proliferation . It also affects the NF-κB signaling pathway , which is involved in immune and inflammatory responses . Furthermore, it influences the glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .

Pharmacokinetics

The pharmacokinetics of OP-D have been studied in rats. After intravenous dosing, the plasma concentration-time profile for OP-D was best fitted to an open two-compartment model with a clearance of 0.024 ± 0.010 L/min/kg and a terminal half-life of 17.29 ± 1.70 minutes .

Result of Action

OP-D has a wide range of pharmacological effects such as anti-inflammation, anti-tumor, lipid-lowering, myocardial protection, neuroprotection, gastrointestinal protection, and regulation of bone metabolism . It has been shown to exert potent anti-tumor activity against PC3 cells, inducing apoptosis via a RIPK1-related pathway . It also inhibits the growth of PC3 and DU145 xenograft tumors in BALB/c nude mice .

Analyse Biochimique

Biochemical Properties

Ophiopogonin D interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of CYP3A4, 2C9, and 2E1 in a dose-dependent manner . It also exerts significant biological activity by regulating multiple signaling pathways of target proteins .

Cellular Effects

This compound has been shown to have numerous pharmacological activities, including bone protection, cardiovascular protection, immune regulation, anti-cancer, anti-atherosclerosis, anti-inflammatory, and anti-NAFLD . It has been found to inhibit cell viability and have anti-proliferative effects . It also plays an important role in various organs, such as the bone, blood vessel, heart, breast, kidney, liver, lungs, colon, and so on .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis and exert anti-tumor effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) signaling pathways in non-small cell lung carcinoma (NSCLC) cells . It also activates p53 via ribosomal protein L5 and L11 and inhibits the expression of c-Myc via CNOT2 .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant effects over time in laboratory settings. It has been found to mitigate DSS-induced effects, improve colon permeability, and modulate inflammatory markers like ZO-1, MUC-2, TNF-α, and IL-1β in mice compared with the control .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to have significant cell viability inhibition and anti-proliferative effects in Cell Counting Kit-8 (CCK-8) assay and colony formation assay .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce atherosclerosis by blocking mTOR phosphorylation and targeting lipid metabolism pathways regulated by SREBP1 and SCD1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to significantly suppress the transport of cryptotanshinone with the decreasing efflux rate and enhance the metabolic stability with the reducing intrinsic clearance .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'ophiopogonine D est généralement extraite des tubercules d'Ophiopogon japonicus à l'aide de solvants tels que l'éthanol ou le méthanol sous des conditions spécifiques de température et de pression . Le processus d'extraction implique des temps d'extraction statiques et des températures variables pour optimiser le rendement .

Méthodes de production industrielle

La production industrielle d'ophiopogonine D implique des processus d'extraction à grande échelle utilisant des solvants et des conditions similaires à ceux utilisés en laboratoire. Le processus est mis à l'échelle pour gérer de plus grandes quantités de matière végétale, garantissant une qualité et un rendement constants du composé .

Analyse Des Réactions Chimiques

Types de réactions

L'ophiopogonine D subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs tels que le borohydrure de sodium. Les réactions sont généralement réalisées sous des conditions de température et de pH contrôlées pour garantir les modifications souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés d'ophiopogonine D ayant des activités biologiques accrues. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

L'ophiopogonine D a été largement étudiée pour ses applications de recherche scientifique dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les saponines stéroïdiennes et leurs propriétés chimiques.

Biologie : Enquête sur ses effets sur les processus cellulaires, y compris l'apoptose et la prolifération cellulaire.

Médecine : Exploration de ses effets thérapeutiques potentiels dans le traitement de maladies telles que la colite ulcéreuse, l'athérosclérose et le cancer

Mécanisme d'action

L'ophiopogonine D exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle module les marqueurs et les cytokines inflammatoires, tels que le facteur de nécrose tumorale alpha et l'interleukine-1 bêta, pour réduire l'inflammation . De plus, elle influence les voies de signalisation PI3K/AKT et NF-kappa B, qui sont cruciales pour la survie et la prolifération cellulaires .

Applications De Recherche Scientifique

Ophiopogonin D has been extensively studied for its scientific research applications in various fields:

Chemistry: Used as a model compound for studying steroidal saponins and their chemical properties.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Explored for its potential therapeutic effects in treating conditions such as ulcerative colitis, atherosclerosis, and cancer

Comparaison Avec Des Composés Similaires

L'ophiopogonine D est unique parmi les saponines stéroïdiennes en raison de sa structure et de ses activités biologiques spécifiques. Des composés similaires comprennent :

Ophiopogonine D’ : Une autre saponine stéroïdienne d'Ophiopogon japonicus ayant des propriétés pharmacologiques similaires mais distinctes.

Ruscogenine : Un sapogénine ayant des effets anti-inflammatoires et antitumoraux.

Liriopesides B : Trouvé dans Liriope spicata, une autre plante utilisée en médecine traditionnelle chinoise.

L'ophiopogonine D se distingue par ses puissantes propriétés anti-inflammatoires et antioxydantes, ce qui en fait un composé précieux pour la recherche thérapeutique .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKHGNFKBPFJCB-LYLKFOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317339 | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-74-9, 65604-80-0 | |

| Record name | Ophiopogonin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945619-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Currently, there is limited research available specifically focusing on the catalytic properties or applications of Ophiopogonin D. Most studies concentrate on its biological activities and therapeutic potential.

ANone: Currently, detailed studies on the stability of this compound under various conditions (temperature, pH, light) are limited in the provided research. Similarly, specific formulation strategies to optimize its stability, solubility, and bioavailability require further investigation.

ANone: The provided research primarily focuses on the pharmacological aspects of this compound. As a natural product in early research stages, specific SHE regulations and guidelines are yet to be established.

ANone: The current research on this compound primarily focuses on its initial pharmacological effects and mechanisms. Data on potential resistance mechanisms or cross-resistance with other compounds are limited and require further investigation.

ANone: The current research primarily focuses on understanding the therapeutic potential of this compound. Further research is needed to identify specific biomarkers that can predict treatment efficacy, monitor responses, or identify potential adverse effects.

ANone: The available research primarily focuses on the pharmacological aspects of this compound. Therefore, data on its ecotoxicological effects, environmental degradation, and potential mitigation strategies are limited and require further investigation.

A: Several studies highlight the validation of analytical methods, particularly HPLC-ELSD, for quantifying this compound. These validation procedures typically involve assessing linearity, sensitivity, precision, repeatability, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, , , , ]

ANone: The provided literature does not offer detailed insights into the immunogenicity or potential immune responses elicited by this compound. Further research is necessary to evaluate its impact on the immune system and develop strategies for modulation if required.

ANone: The available research primarily focuses on the pharmacological aspects of this compound. As it is a natural product in the early stages of research, specific guidelines for recycling and waste management are not yet established.

A: Research on this compound leverages standard infrastructure and resources in analytical chemistry, pharmacology, and molecular biology. Techniques like HPLC, LC-MS, cell culture, animal models, and molecular docking are commonly employed. Public databases like TCMSP and ETCM provide valuable information on traditional Chinese medicine components. [, ]

ANone: this compound, a steroidal saponin, originates from Ophiopogon japonicus, a plant with a long history of use in traditional Chinese medicine. While the plant itself has been used for centuries, the isolation and characterization of this compound represent a significant milestone. Research on this compound has gained momentum in recent decades, exploring its diverse pharmacological activities. Notable advancements include:

- Structural elucidation: Spectroscopic techniques, including NMR and MS, played a crucial role in identifying and characterizing the structure of this compound. [, , ]

- Pharmacological activity discovery: Studies have unveiled various pharmacological properties of this compound, including anti-inflammatory, antioxidant, cardioprotective, and anticancer effects. [, , , , , , , , , , ]

- Mechanism of action investigations: Researchers have made progress in understanding the mechanisms underlying the biological effects of this compound, identifying key signaling pathways and molecular targets involved. [, , , , , , , , ]

ANone: Research on this compound spans various disciplines, fostering collaboration and synergistic advancements:

- Pharmacognosy and phytochemistry: Experts in these fields play a crucial role in identifying, isolating, and characterizing this compound and other bioactive compounds from Ophiopogon japonicus. [, , ]

- Pharmacology and toxicology: Researchers in these areas investigate the pharmacological activities, mechanisms of action, potential therapeutic applications, and safety profiles of this compound. [, , , , , , , , , , , , , , , ]

- Medicinal chemistry and drug delivery: Scientists in these fields explore structural modifications, formulation strategies, and drug delivery systems to optimize the therapeutic efficacy and bioavailability of this compound. []

- Biomaterial science and nanotechnology: The biocompatible properties of this compound have garnered interest in developing novel biomaterials and nanoformulations for applications in medical devices and drug delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)

![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)